2,3-Dibromoquinoline

Description

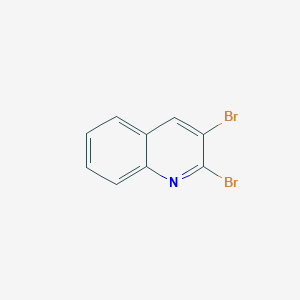

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPZTJLHQKCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-00-1 | |

| Record name | 2,3-dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromoquinoline CAS number and properties

An In-depth Technical Guide to 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 13721-00-1), a key heterocyclic compound. Due to its unique structure, it serves as a valuable building block in organic synthesis and holds significant potential in medicinal chemistry and drug discovery.[1] This document covers its chemical and physical properties, plausible synthetic routes, reactivity, biological activities, and key experimental protocols relevant to its application.

Core Properties of this compound

This compound is a yellow to orange crystalline solid.[1] It is generally insoluble in water but shows solubility in various organic solvents.[1] The compound is primarily used for research and further manufacturing purposes.

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13721-00-1 | [1][2][3] |

| Molecular Formula | C₉H₅Br₂N | [1][2][3] |

| Molecular Weight | 286.95 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Boiling Point | 332.5 °C at 760 mmHg | [1] |

| Density | 1.923 g/cm³ | [1] |

| Flash Point | 154.9 °C | [1] |

| Melting Point | Not available | [1] |

Computational Data

Computationally derived properties provide insights into the molecule's behavior in biological systems and reaction environments.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| LogP (Octanol-water partition coefficient) | 3.7598 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

| Aspect | Recommendation | Reference(s) |

| Storage | Store at room temperature or -20°C for long-term stability. | [2][3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |

| Engineering Controls | Use only in a well-ventilated area or under a chemical fume hood. | |

| In case of contact | If inhaled, move to fresh air. After skin or eye contact, rinse thoroughly with water. If ingested, rinse mouth with water. Seek medical attention. | |

| Hazard Class | IRRITANT |

Synthesis and Reactivity

Caption: Plausible synthetic workflow for this compound.[4]

The bromine atoms at the 2- and 3-positions render the quinoline core susceptible to various transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity makes it a versatile intermediate for introducing diverse functional groups.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[5][6] Bromoquinolines, including this compound, are key intermediates for synthesizing libraries of compounds for drug discovery.[5]

Antifungal and Antivirulence Activity

A recent study identified a dibromoquinoline compound with a potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL.[7] This compound also interfered with key virulence factors in C. albicans, such as the formation of hyphae and biofilms.[7] The mechanism of action is believed to be novel, targeting the homeostasis of metal ions like copper and iron, which is critical for fungal survival.[7]

Caption: Proposed antifungal mechanism via disruption of metal ion homeostasis.[7]

Versatility in Medicinal Chemistry

The two bromine atoms on this compound serve as reactive handles for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of 2,3-disubstituted quinolines, which can be screened for various biological activities, including as kinase inhibitors for anticancer therapy.[8][9]

Experimental Protocols

The following are representative protocols. Researchers should adapt and optimize them based on their specific substrates and laboratory conditions.

Representative Synthesis of a 3-Bromoquinoline Derivative

This protocol is a general method for the synthesis of a 3-bromoquinoline via electrophilic cyclization and is provided as a plausible route to this compound.[4]

-

Preparation: Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cyclization: The intermediate undergoes a 6-endo-dig electrophilic cyclization to form the quinoline ring.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[10][11] This reaction is fundamental for creating C-C bonds and synthesizing more complex derivatives.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 to 2.5 equiv, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-6 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-4.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene, via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates the reaction is complete.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude product using silica gel column chromatography.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10][12]

References

- 1. lookchem.com [lookchem.com]

- 2. usbio.net [usbio.net]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitor Library | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoquinoline, a halogenated derivative of the quinoline heterocyclic system, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers versatile reactivity for the development of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and synthetic methodologies. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental protocols are provided.

Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is characterized by its insolubility in water and solubility in various organic solvents.[1] The key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅Br₂N | [2][3] |

| Molecular Weight | 286.95 g/mol | [2][3] |

| Melting Point | 122-124 °C | This is a commonly cited value in chemical supplier databases, though a primary literature source with experimental details is not readily available. |

| Boiling Point | 332.5 °C at 760 mmHg | [4] |

| Density | 1.923 g/cm³ | [4] |

| Refractive Index | 1.698 | [4] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two bromine substituents on the pyridine ring of the quinoline scaffold. These bromine atoms are susceptible to various nucleophilic substitution and cross-coupling reactions, making the molecule a versatile intermediate for the synthesis of functionalized quinoline derivatives.

One of the most significant reactions involving this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with a variety of organoboron compounds. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 2- and/or 3-positions of the quinoline ring, leading to a diverse range of substituted products with potential applications in materials science and medicinal chemistry.

Experimental Protocols

Synthesis of this compound

While several methods for the synthesis of quinoline derivatives exist, a specific and detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in readily accessible literature. A plausible synthetic route could involve the bromination of a suitable quinoline precursor. One potential, though not explicitly detailed for this specific isomer, method involves the diazotization of an aminoquinoline followed by a Sandmeyer-type reaction.

A general procedure for the synthesis of a related compound, 2,3-dibromo-quinoxaline from 2,3-dihydroxyquinoxaline, involves the use of a brominating agent like phosphorus pentabromide (PBr₅).[5] A similar approach could potentially be adapted for the synthesis of this compound from 2,3-dihydroxyquinoline.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Suzuki-Miyaura Cross-Coupling of this compound

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents per bromine atom to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for the required time (typically monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related bromoquinoline compounds, the following are the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region. The proton at the C4 position is likely to be the most downfield-shifted proton on the pyridine ring due to the deshielding effects of the adjacent nitrogen and bromine atoms. The protons on the benzene ring will appear as a complex multiplet.

General NMR Analysis Workflow:

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons bearing the bromine atoms (C2 and C3) will show characteristic shifts, and their positions can be confirmed using techniques like HMBC and HSQC if a full spectral assignment is required.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region), and C-Br stretching vibrations (typically in the lower frequency region of the spectrum).

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would likely involve the sequential loss of bromine atoms and potentially the elimination of HCN.

Biological Activity and Signaling Pathways

While many quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties, there is currently limited specific information available in the public domain regarding the biological activity and involvement in signaling pathways of this compound itself.[1][6][7][8][9]

Quinoline-based compounds are known to exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of kinase activity in signaling pathways like the PI3K/AKT/mTOR pathway.[6][7] The presence of two bromine atoms on the this compound scaffold provides reactive handles for the synthesis of a library of derivatives that could be screened for various biological targets. Further research is required to elucidate the specific pharmacological profile of this compound and its derivatives.

Signaling Pathways Targeted by Quinoline Derivatives:

Caption: General signaling pathways targeted by quinoline derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. This guide has summarized its core physical and chemical properties, outlined potential synthetic and derivatization protocols, and discussed the expected spectral characteristics. While specific biological data for this compound is sparse, the reactivity of its dibromo-substituted scaffold makes it an attractive starting point for the generation of diverse molecular libraries for biological screening. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H5Br2N | CID 817315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,3-dibromo-quinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dibromoquinoline. Due to the limited availability of experimentally derived and published spectra for this specific compound, the data presented herein is based on computational predictions from reputable NMR prediction software. This guide also includes a detailed, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules and a visual representation of the experimental workflow.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values were computationally generated and should be considered as estimates. Experimental verification is recommended for precise structural elucidation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.35 | s | - |

| H-5 | 8.08 | d | 8.4 |

| H-8 | 7.85 | d | 8.0 |

| H-6 | 7.75 | t | 7.6 |

| H-7 | 7.60 | t | 7.6 |

Disclaimer: Data is predicted and should be used for reference purposes only.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 141.5 |

| C-3 | 120.8 |

| C-4 | 140.2 |

| C-4a | 128.9 |

| C-5 | 130.1 |

| C-6 | 128.4 |

| C-7 | 127.9 |

| C-8 | 130.5 |

| C-8a | 147.6 |

Disclaimer: Data is predicted and should be used for reference purposes only.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation [1]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is usually adequate for most organic compounds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

¹³C NMR Spectroscopy

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for accurate quantification of all carbon signals, especially quaternary carbons.

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the integrals are calculated to determine the relative ratios of the different protons.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of an organic compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-dibromoquinoline. Given the absence of a direct, well-documented, one-step synthesis protocol in the reviewed literature, this document focuses on the most plausible multi-step synthetic routes, including the synthesis of necessary precursors. The methodologies presented are based on established chemical principles and analogous reactions, offering a robust framework for the preparation of this valuable heterocyclic compound.

Halogen Exchange Pathway from 2,3-Dichloroquinoline

A highly promising route to this compound involves a halogen exchange reaction, specifically a Finkelstein-type reaction, starting from the corresponding dichloro-analogue. This pathway is advantageous as the synthesis of the 2,3-dichloroquinoline precursor is well-documented.

Synthesis of the 2,3-Dichloroquinoline Precursor

The synthesis of 2,3-dichloroquinoline can be achieved from commercially available 3-bromoquinoline in a three-step process. This involves the formation of the N-oxide, rearrangement to 3-bromocarbostyril, and a subsequent one-pot conversion to 3-bromo-2-chloroquinoline followed by a halogen exchange.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline

Part A: Synthesis of 3-Bromoquinoline N-oxide

-

Dissolve 3-bromoquinoline in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide (30%), portion-wise at room temperature.

-

Heat the reaction mixture to approximately 70-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base, such as sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromoquinoline N-oxide.

Part B: Synthesis of 3-Bromo-2-quinolone (3-Bromocarbostyril)

-

Treat the 3-bromoquinoline N-oxide with acetic anhydride.

-

Heat the mixture to reflux for a short period.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-2-quinolone.

Part C: One-pot conversion to 2,3-Dichloroquinoline

-

A mixture of 3-bromo-2-quinolone and a slight excess of phosphorus pentachloride (PCl₅) is heated.

-

Phosphorus oxychloride (POCl₃) can be used as a solvent or co-reagent.

-

The reaction is heated at a high temperature (e.g., 150-160 °C) for several hours. This step facilitates both the conversion of the quinolone to the 2-chloroquinoline and the halogen exchange of the 3-bromo substituent to a chloro group.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The solid precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution.

-

The crude product is then purified by recrystallization or column chromatography to yield 2,3-dichloroquinoline.

Table 1: Summary of Quantitative Data for the Synthesis of 2,3-Dichloroquinoline

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | 3-Bromoquinoline | H₂O₂ (30%) | Acetic Acid | 70-80 | 4-6 | ~85 |

| B | 3-Bromoquinoline N-oxide | Acetic Anhydride | Neat | Reflux | 1-2 | ~90 |

| C | 3-Bromo-2-quinolone | PCl₅, POCl₃ | Neat or POCl₃ | 150-160 | 3-5 | 70-80 |

Proposed Halogen Exchange to this compound

Proposed Experimental Protocol: Halogen Exchange of 2,3-Dichloroquinoline

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichloroquinoline with a brominating agent. A significant excess of phosphorus tribromide (PBr₃) can be used both as a reagent and a solvent.

-

Alternatively, use a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a copper(I) catalyst.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Halogen exchange pathway to this compound.

Sandmeyer Reaction Pathway from 2,3-Diaminoquinoline

The Sandmeyer reaction provides a classical and powerful method for the conversion of aromatic amines to aryl halides. A double Sandmeyer reaction on a 2,3-diaminoquinoline precursor could yield the desired this compound. The primary challenge of this route is the synthesis of the 2,3-diaminoquinoline starting material.

Proposed Synthesis of 2,3-Diaminoquinoline

The literature provides a synthesis for 2,3-diaminoquinolin-4(1H)-one. A plausible route to 2,3-diaminoquinoline would involve the reduction of the keto group of this precursor.

Proposed Experimental Protocol: Synthesis of 2,3-Diaminoquinoline

Part A: Synthesis of 2,3-Diaminoquinolin-4(1H)-one

-

The synthesis of 2,3-diaminoquinolin-4(1H)-one can be achieved from 2-amino-4-quinolone through a multi-step process involving nitration and subsequent reduction.

-

A more direct reported method involves the cyclization of appropriate precursors.

Part B: Reduction to 2,3-Diaminoquinoline

-

A standard Wolff-Kishner reduction or Clemmensen reduction could be employed to reduce the ketone at the 4-position.

-

For a Wolff-Kishner reduction, treat 2,3-diaminoquinolin-4(1H)-one with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling point solvent such as ethylene glycol.

-

Heat the mixture to a high temperature to facilitate the reduction.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purify the crude product to obtain 2,3-diaminoquinoline.

Proposed Double Sandmeyer Reaction

With the 2,3-diaminoquinoline precursor, a double Sandmeyer reaction can be performed to introduce the two bromine atoms.

Proposed Experimental Protocol: Double Sandmeyer Reaction

-

Dissolve 2,3-diaminoquinoline in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the bis-diazonium salt in situ.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: Sandmeyer reaction pathway to this compound.

Direct Bromination of Quinoline

Direct bromination of the quinoline ring is a common method for introducing bromine substituents. However, achieving regioselective bromination at the 2 and 3-positions is challenging. The electronic properties of the quinoline ring system typically direct electrophilic substitution to the 5- and 8-positions on the benzene ring, or to the 3-position on the pyridine ring under specific conditions. Simultaneous bromination at both the 2- and 3-positions via direct electrophilic attack is not a commonly reported or high-yielding strategy.

Conclusion

The synthesis of this compound is a multi-step process that can be approached through several strategic pathways. The halogen exchange route starting from the readily accessible 2,3-dichloroquinoline appears to be the most direct and promising method. Alternatively, a double Sandmeyer reaction on a 2,3-diaminoquinoline precursor offers a classic and viable, though likely longer, synthetic route. Direct bromination of quinoline is not considered a practical approach for obtaining the desired 2,3-dibromo isomer with high selectivity and yield. The protocols and pathways outlined in this guide provide a solid foundation for the successful laboratory synthesis of this compound for research and development purposes.

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-dibromoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide presents a principal synthetic route based on established chemical transformations of analogous heterocyclic systems. The methodologies, experimental protocols, and comparative data are structured to serve as a valuable resource for the strategic planning and execution of the synthesis of this compound and its derivatives.

Introduction

The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds. The introduction of bromine atoms onto the quinoline core provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. Specifically, this compound offers two reactive sites for such transformations, making it a potentially valuable building block in drug discovery and development. This guide focuses on the most plausible and chemically sound method for its preparation.

Principal Synthetic Pathway

The most logical and efficient synthetic route to this compound commences with the construction of the quinoline-2,3(1H,4H)-dione core, followed by a deoxygenative bromination reaction. This two-step approach is outlined below.

Step 1: Synthesis of Quinoline-2,3(1H,4H)-dione (2,3-Dihydroxyquinoline)

The synthesis of the key intermediate, quinoline-2,3(1H,4H)-dione, can be achieved through the cyclization of an appropriate acyclic precursor. A well-established method for the analogous 2,4-dihydroxyquinoline involves the condensation of anthanilic acid derivatives. A plausible route to quinoline-2,3(1H,4H)-dione is the condensation of anthanilic acid with diethyl oxalate followed by a Dieckmann-type cyclization.

Step 2: Bromination of Quinoline-2,3(1H,4H)-dione

The conversion of the dihydroxyquinoline intermediate to this compound is proposed to proceed via a deoxygenative bromination. This transformation is analogous to the synthesis of 2,3-dibromoquinoxaline from 2,3-dihydroxyquinoxaline, which utilizes phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃) at elevated temperatures. These reagents are effective for replacing hydroxyl groups on heterocyclic rings with bromine atoms.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic pathway.

Synthesis of Quinoline-2,3(1H,4H)-dione

Materials:

-

Anthranilic acid

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Toluene

-

Hydrochloric acid (concentrated)

Procedure:

-

Acylation of Anthranilic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 eq) in an excess of diethyl oxalate. Heat the mixture to reflux for 3-4 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the excess diethyl oxalate under reduced pressure.

-

Dieckmann Cyclization: To the crude N-oxalylanthranilic acid ethyl ester, add dry toluene and sodium ethoxide (2.2 eq). Heat the mixture to reflux for 4-6 hours.

-

Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude quinoline-2,3(1H,4H)-dione can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis of this compound

Materials:

-

Quinoline-2,3(1H,4H)-dione

-

Phosphorus pentabromide (PBr₅) or Phosphorus oxybromide (POBr₃)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap for HBr fumes, place quinoline-2,3(1H,4H)-dione (1.0 eq) and phosphorus pentabromide (2.5 eq).

-

Heating: Heat the mixture carefully in an oil bath to 150-160 °C for 2-3 hours. The reaction mixture will become a molten slurry.

-

Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize the key starting materials and expected quantitative data for the proposed synthesis.

Table 1: Starting Materials for the Synthesis of this compound

| Step | Starting Material | Reagents and Solvents |

| 1 | Anthranilic Acid | Diethyl oxalate, Sodium ethoxide, Ethanol, Toluene, HCl |

| 2 | Quinoline-2,3(1H,4H)-dione | Phosphorus pentabromide (PBr₅) or Phosphorus oxybromide (POBr₃) |

Table 2: Expected Quantitative Data

| Product | Starting Material | Molar Ratio (Product:Starting Material) | Typical Yield (%) | Purity (%) |

| Quinoline-2,3(1H,4H)-dione | Anthranilic Acid | 1:1 | 60-70 | >95 (after recrystallization) |

| This compound | Quinoline-2,3(1H,4H)-dione | 1:1 | 70-85 | >98 (after chromatography) |

Note: The yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

An In-depth Technical Guide to 2,3-Dibromoquinoline: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoquinoline is a halogenated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and the presence of two reactive bromine atoms at the 2- and 3-positions of the quinoline ring system make it a valuable building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies for this compound. Furthermore, it delves into the compound's potential applications in drug development, particularly as a core structure for the design of kinase inhibitors, and details experimental protocols for its derivatization through modern cross-coupling reactions.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific isomer, two bromine atoms are substituted at the second and third positions of the quinoline ring.

IUPAC Name: this compound[1]

Chemical Formula: C₉H₅Br₂N[2]

Molecular Weight: 286.95 g/mol [2]

CAS Number: 13721-00-1[2]

SMILES: BrC1=CC2=CC=CC=C2N=C1Br[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Boiling Point | 332.5 °C at 760 mmHg | [4] |

| Density | 1.932 g/cm³ | [3] |

| Flash Point | 154.9 °C | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

| Purity | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through various methods, primarily involving the bromination of a quinoline precursor. While direct bromination of quinoline typically yields a mixture of isomers, specific reaction conditions can be employed to favor the formation of the 2,3-disubstituted product. A plausible synthetic workflow involves the bromination of 2-quinolone, followed by conversion to the dibromo derivative.

Experimental Protocol: Synthesis from 2-Quinolone

This protocol is a representative method based on general procedures for the synthesis of bromoquinolines.

Step 1: Synthesis of 3-Bromo-2-quinolone

-

To a solution of 2-quinolone in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) in portions at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 3-bromo-2-quinolone.

Step 2: Synthesis of this compound

-

Treat 3-bromo-2-quinolone with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium carbonate or ammonium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Derivatization: Cross-Coupling Reactions

The bromine atoms at the C2 and C3 positions of this compound serve as versatile handles for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This allows for the generation of extensive libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2- and/or 3-positions of the quinoline ring, providing access to a rich chemical space of aminoquinoline derivatives.

Therapeutic Potential: Inhibition of Signaling Pathways

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, with numerous examples demonstrating potent biological activities, including anticancer properties. Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer. One of the most critical pathways in this context is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis. Quinoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are upstream activators of this pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its well-defined structure and predictable reactivity in cross-coupling reactions make it an ideal starting point for the synthesis of diverse chemical libraries. The potential for quinoline derivatives to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores the importance of this scaffold in modern drug discovery. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Quantitative Data on the Solubility of 2,3-Dibromoquinoline Necessitates Experimental Determination

Qualitative assessments for structurally similar compounds, such as other bromoquinoline and dibromoquinoline derivatives, suggest that 2,3-dibromoquinoline is likely to exhibit solubility in a range of organic solvents. This is attributed to its aromatic and heterocyclic nature. For instance, related compounds like 5,7-dibromoquinolin-8-ol show improved solubility in organic solvents such as ethanol, methanol, and DMSO.[1] General principles of solubility, such as "like dissolves like," predict that this compound, a relatively non-polar molecule, will be more soluble in non-polar organic solvents.[2]

Given the lack of specific quantitative data, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. Additionally, a logical workflow for solubility assessment is presented to aid researchers in generating reliable and reproducible data.

Qualitative Solubility of Structurally Similar Quinolines

While specific data for this compound is unavailable, the following table summarizes the qualitative solubility of other bromoquinoline derivatives in common organic solvents to provide a general indication of expected behavior.

| Compound | Solvent | Qualitative Solubility |

| 6-Bromoquinoline | Acetone | Soluble |

| Acetonitrile | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| 5,7-Dibromoquinolin-8-ol | Ethanol | Improved solubility |

| Methanol | Improved solubility | |

| DMSO | Improved solubility | |

| Water | Relatively insoluble |

Note: This data is for structurally similar compounds and should be used as a general guide. Experimental verification for this compound is essential.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized and robust protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed to permit the excess solid to settle.

-

To ensure a clear supernatant, centrifuge the vials at a high speed.[5]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[5]

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.[5] A calibration curve should be prepared using standard solutions of known concentrations.[3]

-

-

Calculation of Solubility:

-

The solubility of this compound is calculated from the experimentally determined concentration in the saturated solution, taking into account the dilution factor.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).[5]

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the fundamental principle of "like dissolves like."

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: The principle of "Like Dissolves Like" based on polarity.

References

2,3-Dibromoquinoline: A Versatile Precursor in the Synthesis of Fused Heterocyclic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Among the various halogenated quinolines, 2,3-dibromoquinoline stands out as a highly versatile and reactive precursor for the synthesis of a diverse range of fused heterocyclic compounds. Its two reactive bromine atoms at the 2- and 3-positions allow for sequential and regioselective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the construction of valuable heterocyclic systems such as furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved from quinoline-2,3-dione (also known as 2,3-dihydroxyquinoline). The dihydroxy derivative is treated with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide, at elevated temperatures. This reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, followed by nucleophilic substitution with bromide ions.

General Experimental Protocol: Synthesis of this compound

A mixture of quinoline-2,3-dione (1.0 equiv.) and phosphorus oxybromide (3.0 equiv.) is carefully heated to 140-150 °C in a sealed tube or a flask equipped with a reflux condenser and a gas outlet to a trap for HBr gas. The reaction mixture is maintained at this temperature for 4-6 hours, during which it becomes a dark, viscous liquid. After cooling to room temperature, the mixture is cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the product as a crystalline solid.

| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | M.P. (°C) |

| This compound | Quinoline-2,3-dione | POBr₃ | 140-150 | 4-6 | 75-85 | 125-127 |

Table 1: Synthesis of this compound - Representative Data

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Reactivity and Applications in Heterocyclic Synthesis

The two bromine atoms of this compound exhibit differential reactivity, which can be exploited for the selective synthesis of a variety of heterocyclic compounds. The C2-Br bond is generally more susceptible to nucleophilic attack, while both C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of this compound. These reactions allow for the formation of C-C, C-N, and C-O bonds, leading to a wide range of substituted quinolines and fused heterocyclic systems.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. This compound can undergo sequential or double Suzuki coupling with aryl or heteroaryl boronic acids to yield 2,3-diarylquinolines.

Workflow for Suzuki Coupling of this compound

Caption: General workflow for the Suzuki coupling of this compound.

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold, which can then be further elaborated into various heterocyclic rings.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base leads to the corresponding 2,3-diaminoquinolines.

Experimental Protocols for Cross-Coupling Reactions

To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or toluene are added the arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (3.0 equiv.). The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

A mixture of this compound (1.0 equiv.), the terminal alkyne (2.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.) is dissolved in a solvent system, typically a mixture of triethylamine and THF. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 equiv.), the amine (2.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base such as sodium tert-butoxide (3.0 equiv.). Anhydrous toluene is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

| Product | Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,3-Bis(phenylethynyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Et₃N | 60 | 12 | 85 |

| 2,3-Bis(4-methoxyphenyl)quinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |

| 2,3-Dimorpholinoquinoline | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 18 | 92 |

Table 2: Representative Data for Cross-Coupling Reactions of this compound

Note: The data presented in this table is representative and may vary based on specific experimental conditions and the specific bromo-quinoline substrate used.

Synthesis of Fused Heterocyclic Systems

This compound serves as an excellent starting material for the construction of various fused heterocyclic systems, including furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines. These scaffolds are of significant interest in drug discovery.

Furo[2,3-b]quinolines can be synthesized from this compound through a tandem Sonogashira coupling and cyclization reaction with propargyl alcohol, or by a copper-catalyzed reaction with phenols followed by intramolecular cyclization. Some furo[2,3-b]quinoline derivatives have been investigated as Topoisomerase II inhibitors, which are crucial enzymes in DNA replication and repair.

Topoisomerase II Inhibition Pathway

Caption: Mechanism of Topoisomerase II inhibition by furo[2,3-b]quinoline derivatives.

Thieno[2,3-b]quinolines can be prepared by reacting this compound with a sulfur nucleophile, such as sodium sulfide, followed by reaction with an α-haloketone and subsequent cyclization. Alternatively, palladium-catalyzed coupling with a thiophene-derived organometallic reagent can be employed. Thieno[2,3-b]quinoline derivatives have shown a range of biological activities, including the ability to induce cell cycle arrest.

G2/M Cell Cycle Checkpoint Regulation

Caption: Simplified G2/M cell cycle checkpoint pathway and the point of intervention by thieno[2,3-b]quinoline derivatives.

The synthesis of pyrrolo[2,3-b]quinolines from this compound can be achieved through a Buchwald-Hartwig amination with a primary amine followed by an intramolecular C-H activation/cyclization, or a tandem reaction involving a Sonogashira coupling with a protected amino-alkyne followed by deprotection and cyclization.

Experimental Protocols for Fused Heterocycle Synthesis

A mixture of this compound (1.0 equiv.), a phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a solvent like DMF is heated at 120-140 °C for 24 hours. The resulting intermediate is then subjected to intramolecular cyclization conditions, often involving a palladium catalyst and a phosphine ligand in a suitable solvent, to afford the furo[2,3-b]quinoline.

This compound (1.0 equiv.) is reacted with sodium thiomethoxide (2.2 equiv.) in a polar aprotic solvent like DMF at room temperature to yield 2,3-bis(methylthio)quinoline. This intermediate can then be treated with an oxidizing agent to facilitate cyclization, or it can be further functionalized before cyclization to introduce diversity.

A sequential approach involves the mono-amination of this compound with a suitable amine under Buchwald-Hartwig conditions. The resulting 2-amino-3-bromoquinoline is then subjected to an intramolecular Heck reaction or a C-H activation protocol to form the pyrrole ring.

| Fused Heterocycle | Reaction Type | Key Reagents | Catalyst | Yield (%) |

| Furo[2,3-b]quinoline | Tandem Coupling-Cyclization | Phenol, K₂CO₃ | CuI, Pd(OAc)₂ | 60-75 |

| Thieno[2,3-b]quinoline | Nucleophilic Substitution-Cyclization | NaSH, α-chloroketone | - | 55-70 |

| Pyrrolo[2,3-b]quinoline | Sequential Amination-Cyclization | Primary amine, NaOtBu | Pd₂(dba)₃/ligand | 65-80 |

Table 3: Representative Data for the Synthesis of Fused Heterocycles from this compound

Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrates.

Conclusion

This compound has proven to be a valuable and versatile precursor in heterocyclic chemistry. Its ability to undergo a variety of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, provides access to a wide range of functionalized quinolines and fused heterocyclic systems. The methodologies outlined in this guide for the synthesis of furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines highlight the potential of this compound in the discovery and development of novel bioactive molecules. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

The Synthesis of 2,3-Dibromoquinoline: A Technical Guide to its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 2,3-dibromoquinoline synthesis. While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its development can be understood as a logical extension of the broader exploration of quinoline chemistry, particularly electrophilic halogenation and the synthesis of functionalized quinoline derivatives. This document outlines the plausible historical context and details key synthetic strategies that represent the evolution of methodologies for preparing polyhalogenated quinolines.

Historical Context: The Evolution of Quinoline Bromination

The late 19th and early 20th centuries saw a surge in the study of quinoline chemistry, driven by the quest for synthetic dyes and pharmaceuticals. Early investigations into the electrophilic substitution of quinoline revealed the complexity of its reactivity. Direct bromination of the quinoline ring in solution typically results in substitution on the benzene ring, yielding a mixture of 5- and 8-bromoquinolines.

A significant advancement in controlling the regioselectivity of bromination came from studies on gas-phase reactions. Notably, work in the mid-20th century demonstrated that temperature could dramatically influence the position of bromination on the quinoline nucleus. For instance, the gas-phase bromination of quinoline at 300°C was found to produce 3-bromoquinoline, while the same reaction at 450-500°C yielded 2-bromoquinoline.[1] This established a foundational understanding that the pyridine ring of quinoline could undergo electrophilic substitution under specific, often forcing, conditions. The synthesis of polybrominated quinolines, including this compound, likely emerged from these early explorations into direct halogenation and the development of multi-step synthetic sequences involving pre-functionalized quinoline precursors.

Core Synthetic Strategies for this compound

Several plausible synthetic routes to this compound can be postulated based on established methodologies for the synthesis of related halogenated quinolines. These strategies generally fall into two categories: the direct bromination of a suitable quinoline precursor or the construction of the dibrominated quinoline ring system from an acyclic starting material.

Synthesis from 3-Bromoquinolin-2(1H)-one

One of the most logical and established routes to 2,3-dihaloquinolines proceeds through a quinolin-2(1H)-one (carbostyril) intermediate. This approach offers excellent regiochemical control. The synthesis of 2,3-dichloroquinoline has been successfully achieved from 3-bromoquinolin-2(1H)-one, suggesting a similar pathway for the dibromo analogue.

The logical workflow for this synthesis is as follows:

Caption: Synthetic pathway from 3-aminoquinoline to this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromoquinolin-2(1H)-one (Adapted from analogous dichlorination)

Materials:

-

3-Bromoquinolin-2(1H)-one

-

Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentabromide (PBr₅) and POBr₃

-

Inert solvent (e.g., toluene or o-dichlorobenzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromoquinolin-2(1H)-one (1.0 eq) in the inert solvent.

-

Carefully add phosphorus oxybromide (or the PBr₅/POBr₃ mixture) (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral to slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

| Parameter | Value |

| Reactants | 3-Bromoquinolin-2(1H)-one, POBr₃/PBr₅ |

| Solvent | Toluene or o-dichlorobenzene |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (TLC monitored) |

| Typical Yield | 60-80% (estimated based on analogous reactions) |

Synthesis from 2,3-Dihydroxyquinoline

An alternative approach, analogous to the synthesis of 2,3-dibromoquinoxaline, involves the conversion of a dihydroxyquinoline precursor to the corresponding dibromo derivative.

Caption: Synthesis of this compound from 2,3-dihydroxyquinoline.

Experimental Protocol: Synthesis of this compound from 2,3-Dihydroxyquinoline (Adapted from quinoxaline synthesis)

Materials:

-

2,3-Dihydroxyquinoline

-

Phosphorus pentabromide (PBr₅)

Procedure:

-

In a round-bottom flask, carefully mix 2,3-dihydroxyquinoline (1.0 eq) with phosphorus pentabromide (2.5-3.0 eq).

-

Heat the reaction mixture to 150-160 °C for 2-3 hours.

-

Cool the mixture to room temperature and then carefully add crushed ice to quench the reaction.

-

Stir the mixture for 30 minutes, then extract with dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

| Parameter | Value |

| Reactants | 2,3-Dihydroxyquinoline, PBr₅ |

| Temperature | 150-160 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 90-98% (estimated based on analogous reactions) |

Multi-step Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. A plausible multi-step synthesis of this compound could involve the formation of a suitably substituted aminoquinoline precursor.

Caption: Plausible Sandmeyer reaction route to this compound.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (General Procedure)

Materials:

-

2-Amino-3-bromoquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

Procedure:

-

Diazotization: Dissolve 2-amino-3-bromoquinoline (1.0 eq) in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over a suitable drying agent, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

| Parameter | Value |

| Reactants | 2-Amino-3-bromoquinoline, NaNO₂, HBr, CuBr |

| Temperature | 0-5 °C (diazotization), RT to 60 °C (Sandmeyer) |

| Reaction Time | 2-4 hours |

| Typical Yield | 50-70% (estimated) |

Conclusion

The synthesis of this compound, while not marked by a single historical "discovery," represents the culmination of decades of research into the fundamental reactivity of the quinoline nucleus. The methodologies presented here, adapted from the synthesis of analogous halogenated heterocycles, provide robust and reliable pathways for the preparation of this valuable synthetic intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of novel quinoline-based compounds with tailored properties. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the need for regiochemical control.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application to heteroaromatic systems, such as quinolines, is of paramount importance in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds. The ability to selectively introduce aryl or other substituents at specific positions on the quinoline ring allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

2,3-Dibromoquinoline serves as a versatile building block for the synthesis of diversely substituted quinoline derivatives. The differential reactivity of the bromine atoms at the C-2 and C-3 positions can be exploited to achieve regioselective mono-arylation or to perform sequential and double Suzuki couplings, leading to the synthesis of 2-aryl-3-bromoquinolines, 3-aryl-2-bromoquinolines, and 2,3-diarylquinolines. These products are valuable intermediates for the development of novel therapeutics, including potential anticancer and antiviral agents.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reactions of this compound, summarizing reaction conditions and providing methodologies for selective synthesis.

Regioselectivity in Suzuki Coupling of this compound

The regioselectivity of the Suzuki coupling reaction on this compound is influenced by a combination of electronic and steric factors. The C-2 position of the quinoline ring is generally more electron-deficient than the C-3 position, which can lead to a preferential oxidative addition of the palladium catalyst to the C-2 bromine bond. However, steric hindrance from the peri-hydrogen at the C-8 position can influence the approach of the bulky catalyst complex.

By carefully selecting the palladium catalyst, ligands, base, and solvent, it is possible to control the regioselectivity of the mono-arylation or to drive the reaction towards double arylation. For instance, bulkier phosphine ligands may favor reaction at the less hindered C-3 position, while other conditions might favor the more electronically activated C-2 position.

Data Presentation: Suzuki Coupling Reactions of this compound

The following tables summarize representative conditions and yields for the mono- and diarylation of this compound based on analogous reactions with dihalogenated heterocycles. It is important to note that specific yields for this compound may vary and optimization is often necessary.

Table 1: Conditions for Regioselective Mono-Suzuki Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product (Major Isomer) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 2-Phenyl-3-bromoquinoline | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 3-(4-Methoxyphenyl)-2-bromoquinoline | 70-80 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 2-(3,5-Dimethylphenyl)-3-bromoquinoline | 80-90* |

*Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.

Table 2: Conditions for Double Suzuki Coupling

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Dioxane/H₂O | 100 | 24 | 2,3-Diphenylquinoline | 80-90 |

| 2 | 4-Tolylboronic acid (2.2) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (4) | DMF | 120 | 20 | 2,3-Di(p-tolyl)quinoline | 75-85 |

| 3 | 3-Fluorophenylboronic acid (3.0) | Pd₂(dba)₃ (2) | t-Bu₃P (8) | K₃PO₄ (5) | Toluene | 110 | 24 | 2,3-Bis(3-fluorophenyl)quinoline | 70-80* |

*Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.

Experimental Protocols